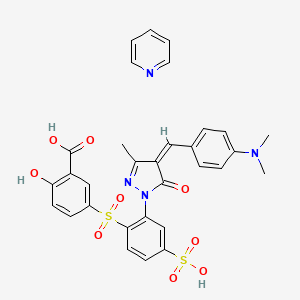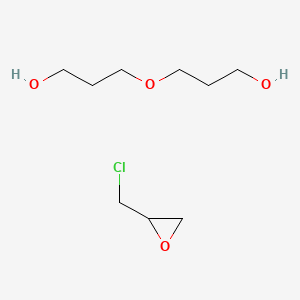
1-Methyl-2-(2-((5-phenyl-3-(3-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 263-301-8,也称为苯磺酸,二-C10-18-烷基衍生物,钙盐,是欧洲现有商业化学品清单 (EINECS) 中列出的化学化合物。由于其独特的化学性质,该化合物主要用于各种工业应用。
准备方法
合成路线和反应条件
苯磺酸,二-C10-18-烷基衍生物,钙盐的合成通常涉及烷基苯的磺化,然后用氢氧化钙中和。反应条件包括:
磺化: 烷基苯与三氧化硫或发烟硫酸反应形成烷基苯磺酸。
中和: 然后用氢氧化钙中和生成的磺酸以形成钙盐。
工业生产方法
在工业环境中,这种化合物的生产是在大型反应器中进行的,在反应器中将受控量的三氧化硫引入烷基苯中。仔细监测反应以确保完全磺化。然后在另一个反应器中用氢氧化钙中和磺酸以生产最终产品。
化学反应分析
反应类型
苯磺酸,二-C10-18-烷基衍生物,钙盐经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成磺酸盐。
还原: 还原反应可以将磺酸基转化为磺酰基。
取代: 在特定条件下,磺酸基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用诸如氢化铝锂之类的还原剂。
取代: 取代反应通常需要诸如氯化铝或氯化铁 (III) 之类的催化剂。
形成的主要产物
氧化: 磺酸盐
还原: 磺酰基衍生物
取代: 各种取代的苯磺酸
科学研究应用
苯磺酸,二-C10-18-烷基衍生物,钙盐在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应中的表面活性剂和乳化剂。
生物学: 由于其表面活性剂特性,它被用于细胞膜和蛋白质相互作用的研究。
医学: 正在研究其在药物递送系统中的潜在用途以及作为药物制剂中的赋形剂。
工业: 用于生产洗涤剂、润滑剂和其他工业产品。
作用机制
苯磺酸,二-C10-18-烷基衍生物,钙盐的作用机制涉及其降低表面张力和形成胶束的能力。这种性质使其成为有效的表面活性剂,使其能够与疏水性和亲水性分子相互作用。该化合物靶向细胞膜和蛋白质,改变其相互作用和功能。
相似化合物的比较
类似化合物
- 苯磺酸,二-C10-18-烷基衍生物,钠盐
- 苯磺酸,二-C10-18-烷基衍生物,钾盐
- 苯磺酸,二-C10-18-烷基衍生物,铵盐
独特性
苯磺酸,二-C10-18-烷基衍生物,钙盐的独特之处在于其钙离子,它赋予了特定的性质,例如与钠盐、钾盐和铵盐相比,其稳定性增强且溶解度降低。这使其特别适用于需要长期稳定性和低水溶解度的应用。
属性
CAS 编号 |
61891-06-3 |
|---|---|
分子式 |
C34H32N2O4S2 |
分子量 |
596.8 g/mol |
IUPAC 名称 |
4-[(2Z)-2-[(2Z)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazol-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C34H32N2O4S2/c1-4-24(21-33-35(3)34-28-13-9-8-12-26(28)15-17-31(34)41-33)20-32-36(19-18-23(2)42(37,38)39)29-22-27(14-16-30(29)40-32)25-10-6-5-7-11-25/h5-17,20-23H,4,18-19H2,1-3H3 |
InChI 键 |
UTWDDUSYMGRCJC-UHFFFAOYSA-N |
手性 SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-] |
规范 SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



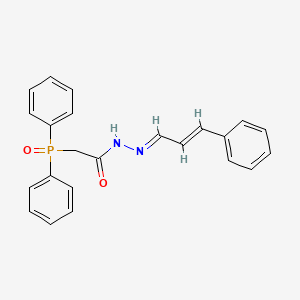
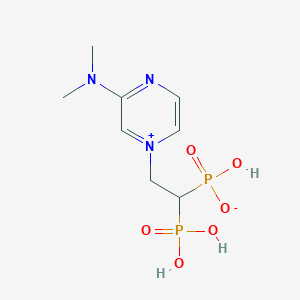
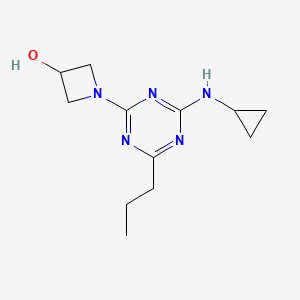
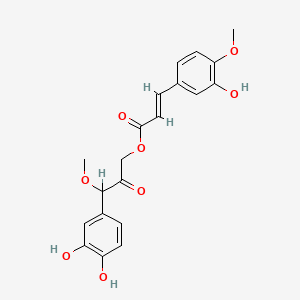
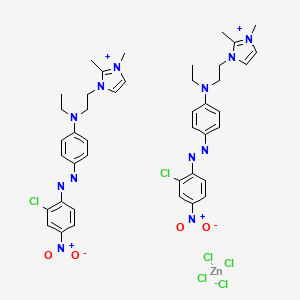

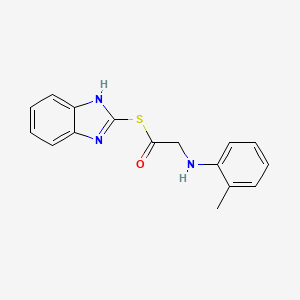

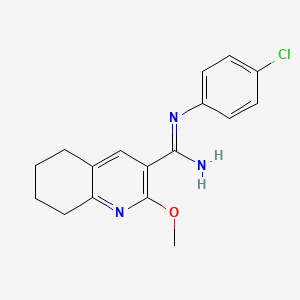
![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
